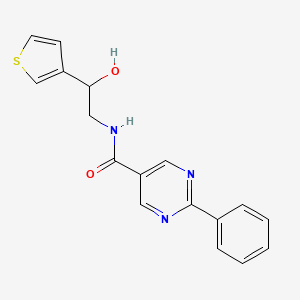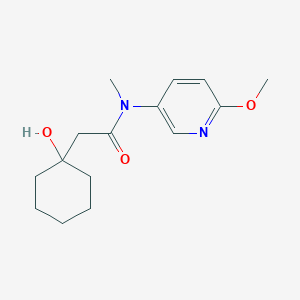
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide, also known as CTAP, is a chemical compound that has been studied for its potential use in scientific research. CTAP is a derivative of the opioid receptor antagonist naltrindole and has been shown to have a high affinity for the delta opioid receptor (DOR). In
Mécanisme D'action
The DOR is a G protein-coupled receptor that is involved in pain modulation, mood regulation, and drug addiction. 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide binds to the DOR and inhibits its activation by endogenous opioid peptides such as enkephalins and endorphins. This leads to a reduction in the analgesic and rewarding effects of opioid drugs.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has been found to reduce pain sensitivity, decrease anxiety-like behavior, and inhibit drug-seeking behavior. 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide is its high affinity and selectivity for the DOR, which allows for the specific study of DOR function. However, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide may have off-target effects at high concentrations, which should be taken into consideration when interpreting results.
Orientations Futures
Future research on 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide could focus on its potential therapeutic applications in the treatment of pain, anxiety, and addiction. Additionally, further investigation into the mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide could lead to the development of more selective and potent DOR antagonists. Finally, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide could be used as a tool to study the role of the DOR in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-2-thiophen-3-ylpropan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has been used in scientific research to investigate the role of the DOR in various physiological and pathological processes. Studies have shown that 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide can selectively block the DOR without affecting the mu or kappa opioid receptors. This has allowed researchers to study the specific effects of DOR activation without the confounding effects of mu or kappa receptor activation.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(20,13-7-8-21-10-13)11-18-15(19)6-5-12-3-2-4-14(17)9-12/h2-4,7-10,20H,5-6,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSOPDQFKXQPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)

![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)
![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)



![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)


![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)